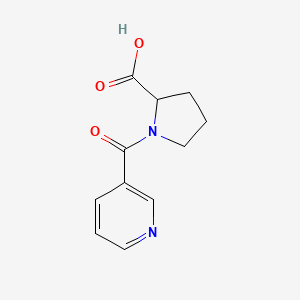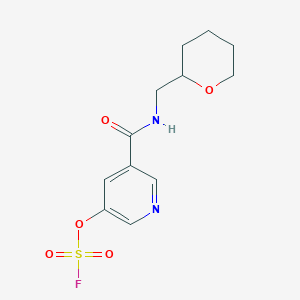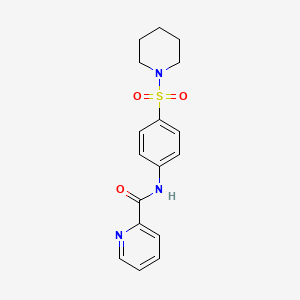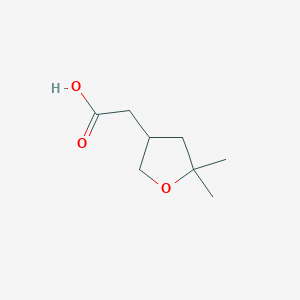
2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is a related compound . It is a valuable building block in organic synthesis . The empirical formula of this compound is C17H24BNO4 .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular weight of “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is 317.19 . The linear formula of this compound is C17H24BNO4 .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant reaction in organic synthesis . The reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide framework has been studied . This scaffold possesses two reaction centers: the EWG-activated methylene group and the carbonyl functionality .
Physical And Chemical Properties Analysis
The melting point of “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is 78-84 °C .
科学的研究の応用
Morpholine Derivatives in Catalytic Synthesis
Morpholine derivatives, such as morpholine-2,3-diones, are synthesized through catalytic cross double carbonylation of secondary amines and alcohols. This process, facilitated by palladium catalysis, yields compounds that serve as excellent protecting agents for amino alcohols and precursors for biologically active nitrogen compounds (Imada et al., 1996). The versatility of morpholine derivatives in chemical synthesis underscores their importance in developing new materials and compounds with potential pharmaceutical applications.
Carbon Dioxide Utilization in Synthesis
The use of carbon dioxide as a carbonylating agent in synthesizing 2-oxazolidinones, 2-oxazinones, and cyclic ureas demonstrates an innovative approach to chemical synthesis that incorporates a sustainable carbon source. This methodology involves the activation of a primary or secondary amine group in basic media, leading to the formation of these compounds in good to excellent yields (Paz et al., 2010). Such strategies contribute to greener chemical processes by utilizing carbon dioxide, a greenhouse gas, as a raw material for valuable chemical products.
Advancements in Oxazolidinone Synthesis
Research on incorporating carbon dioxide into the production of oxazolidinones highlights the ongoing efforts to develop greener synthesis methods for these compounds. Oxazolidinones are crucial in both synthetic and medicinal chemistry, necessitating environmentally friendly production techniques. Various catalytic processes have been explored to achieve this goal, emphasizing the reaction of carbon dioxide with aziridines, propargylamines, and 2-amino alcohols (Pulla et al., 2013). These advancements reflect the broader trend in chemistry toward sustainability and the efficient use of resources.
将来の方向性
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs open new opportunities for future research into intramolecular interactions of proximal functional groups .
特性
IUPAC Name |
2-[3-(morpholine-4-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13-4-9-22(19,20)16(13)12-3-1-2-11(10-12)14(18)15-5-7-21-8-6-15/h1-3,10H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVODGIKTWXTRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

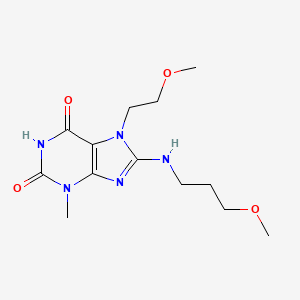
![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)
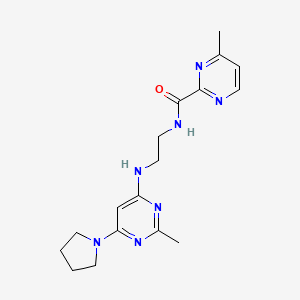
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)


![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)
